molecular formula C16H32O2 B1619325 Dodecanoic acid tert-butyl ester CAS No. 7143-18-2

Dodecanoic acid tert-butyl ester

Cat. No.: B1619325
CAS No.: 7143-18-2
M. Wt: 256.42 g/mol
InChI Key: WJXKWIFHRZWPET-UHFFFAOYSA-N
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Description

Dodecanoic acid tert-butyl ester: is an organic compound with the molecular formula C₁₆H₃₂O₂ and a molecular weight of 256.4241 g/mol . It is an ester derived from dodecanoic acid (also known as lauric acid) and tert-butyl alcohol. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts in fixed-bed reactors is also common to facilitate the esterification process while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Transesterification: Base catalysts such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Hydrolysis: Dodecanoic acid and tert-butyl alcohol.

    Reduction: Dodecanol and tert-butyl alcohol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Chemistry: Dodecanoic acid tert-butyl ester is used as an intermediate in organic synthesis, particularly in the preparation of other esters and alcohols .

Biology and Medicine: In biological research, it is used as a model compound to study ester hydrolysis and enzyme-catalyzed reactions. It also serves as a substrate in the study of lipase activity .

Industry: The compound is utilized in the production of surfactants, lubricants, and plasticizers. Its stability and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

    Dodecanoic acid methyl ester: Similar ester but with a methyl group instead of a tert-butyl group.

    Dodecanoic acid ethyl ester: Similar ester but with an ethyl group.

    Dodecanoic acid isopropyl ester: Similar ester but with an isopropyl group.

Comparison:

Properties

IUPAC Name

tert-butyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-5-6-7-8-9-10-11-12-13-14-15(17)18-16(2,3)4/h5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXKWIFHRZWPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20221619
Record name Dodecanoic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7143-18-2
Record name Dodecanoic acid tert-butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007143182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lauric acid, tert-butyl ester
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Record name Dodecanoic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl dodecanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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